PROTAC BRM degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

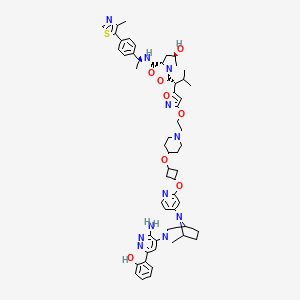

2D Structure

Properties

Molecular Formula |

C57H69N11O8S |

|---|---|

Molecular Weight |

1068.3 g/mol |

IUPAC Name |

(2S,4R)-1-[(2R)-2-[3-[2-[4-[3-[[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]-2-pyridinyl]oxy]cyclobutyl]oxypiperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H69N11O8S/c1-33(2)53(57(72)67-31-41(69)24-48(67)56(71)61-34(3)36-9-11-37(12-10-36)54-35(4)60-32-77-54)50-28-52(64-76-50)73-22-21-65-19-16-42(17-20-65)74-43-25-44(26-43)75-51-23-38(15-18-59-51)68-39-13-14-40(68)30-66(29-39)47-27-46(62-63-55(47)58)45-7-5-6-8-49(45)70/h5-12,15,18,23,27-28,32-34,39-44,48,53,69-70H,13-14,16-17,19-22,24-26,29-31H2,1-4H3,(H2,58,63)(H,61,71)/t34-,39?,40?,41+,43?,44?,48-,53+/m0/s1 |

InChI Key |

MOMWKZXTQZEWBK-CGYNUHHGSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)OC6CC(C6)OC7=NC=CC(=C7)N8C9CCC8CN(C9)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)OC6CC(C6)OC7=NC=CC(=C7)N8C9CCC8CN(C9)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of PROTAC BRM Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the discovery and synthesis of PROTAC BRM degrader-1, a potent and selective degrader of the transcriptional regulator BRM (Brahma homolog), also known as SMARCA2. This document details the mechanism of action, quantitative performance, and the experimental protocols utilized in its development and characterization.

Introduction to BRM and its Role in Cancer

BRM (SMARCA2) and its close paralog BRG1 (SMARCA4) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. While both BRM and BRG1 are essential for normal cellular function, a synthetic lethal relationship exists between them in certain cancers. Specifically, cancer cells that have lost BRG1 function become heavily reliant on BRM for their survival and proliferation.[1] This dependency makes BRM an attractive therapeutic target in BRG1-mutant cancers.

This compound: Mechanism of Action

This compound is a heterobifunctional molecule designed to specifically target BRM for degradation. It consists of three key components: a ligand that binds to BRM, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The mechanism of action follows the canonical PROTAC pathway:

-

Ternary Complex Formation: this compound simultaneously binds to BRM and an E3 ubiquitin ligase (in this case, likely Von Hippel-Lindau, VHL), forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the BRM protein.

-

Proteasomal Degradation: The polyubiquitinated BRM is then recognized and degraded by the proteasome, leading to its clearance from the cell.

Synthesis of this compound

The synthesis of this compound involves a modular approach, where the individual components—the BRM inhibitor, the E3 ligase ligand, and the linker—are synthesized separately and then coupled. A representative synthesis would involve the following key components, analogous to the publicly disclosed "PROTAC BRM/BRG1 degrader-1":

-

BRM/BRG1 Inhibitor: A molecule like HY-W539427, which can bind to the bromodomain of BRM and BRG1.[2]

-

Linker: A chemical linker, such as HY-168244, which provides the appropriate length and flexibility to facilitate the formation of a stable ternary complex.[3]

-

E3 Ligase Ligand: A ligand for an E3 ubiquitin ligase, such as a VHL ligand like HY-168243.[3]

Quantitative Data

The efficacy of this compound (compound 17) has been quantified through various in vitro assays, demonstrating its high potency and selectivity.[4]

| Parameter | Target | Value | Assay |

| DC50 | BRM (SMARCA2) | 93 pM | Cellular Degradation Assay |

| DC50 | BRG1 (SMARCA4) | 4.9 nM | Cellular Degradation Assay |

DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

BRM Signaling Pathway in Cancer

In certain cancer contexts, such as pancreatic cancer, BRM has been shown to promote proliferation and chemoresistance through the activation of the JAK2/STAT3 signaling pathway. The degradation of BRM by a PROTAC would, therefore, be expected to downregulate this pathway.

Experimental Protocols

General Synthesis of a VHL-based BRM PROTAC

This protocol is a representative example and may require optimization for the specific synthesis of this compound.

-

Synthesis of the BRM Inhibitor-Linker Intermediate:

-

To a solution of the BRM inhibitor (e.g., a derivative of HY-W539427 with a reactive handle) in a suitable solvent (e.g., DMF), add the linker (e.g., HY-168244, which may have a terminal amine or carboxylic acid) and a coupling agent (e.g., HATU or EDC/HOBt).

-

Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature until completion, monitored by LC-MS.

-

Purify the intermediate by flash chromatography.

-

-

Coupling to the VHL Ligand:

-

To a solution of the purified inhibitor-linker intermediate in a suitable solvent, add the VHL ligand (e.g., HY-168243) and a coupling agent.

-

Add a non-nucleophilic base and stir at room temperature until completion.

-

Purify the final PROTAC product by preparative HPLC.

-

Confirm the identity and purity of the final compound by LC-MS and NMR.

-

Western Blot for BRM Degradation

-

Cell Culture and Treatment:

-

Plate a BRG1-mutant cancer cell line (e.g., NCI-H1944) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRM (SMARCA2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and image the blot.

-

Normalize the BRM signal to a loading control (e.g., GAPDH or β-actin).

-

Cell Viability Assay

-

Cell Seeding:

-

Seed a BRG1-mutant cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

-

Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

In Vivo Xenograft Model

-

Tumor Implantation:

-

Subcutaneously implant a BRG1-mutant cancer cell line into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound at a specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for BRM levels).

-

Conclusion

This compound is a highly potent and selective degrader of BRM, with significant potential for the treatment of BRG1-mutant cancers. Its development highlights the power of the PROTAC technology to target previously challenging proteins. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the pharmacokinetics and long-term efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: PROTAC BRM Degrader-1 Target Engagement

This technical guide provides a comprehensive overview of the target engagement of PROTAC BRM degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the BRM (Brahma or SMARCA2) protein. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and targeted protein degradation.

Introduction to BRM and PROTAC Technology

Brahma (BRM), also known as SMARCA2, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. Dysregulation of the SWI/SNF complex is implicated in a significant percentage of human cancers, making its components attractive therapeutic targets.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality. They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of two distinct ligands connected by a linker: one ligand binds to the target protein (in this case, BRM), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Quantitative Data on BRM Degraders

The following table summarizes the degradation potency of this compound and a related compound. The DC50 value represents the concentration of the degrader required to induce 50% degradation of the target protein.

| Compound Name | Target Protein | DC50 Value | Notes |

| This compound | BRM (SMARCA2) | 93 pM[1] | Also degrades BRG1 (SMARCA4) with a DC50 of 4.9 nM.[1] |

| PROTAC BRM/BRG1 degrader-1 | BRM (SMARCA2) | 10-100 nM[2] | Shows significantly lower potency for BRG1 (SMARCA4) with a DC50 > 1 µM.[2] |

| PROTAC SMARCA2 degrader-1 | BRM (SMARCA2) | <0.1 µM[3] |

Mechanism of Action: PROTAC-Mediated BRM Degradation

The primary mechanism of action for this compound involves the formation of a ternary complex between the BRM protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRM. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the BRM protein.

Figure 1: Mechanism of PROTAC-mediated BRM degradation.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the target engagement and efficacy of this compound.

NanoBRET Target Engagement Assay

This assay measures the binding of the PROTAC to BRM within living cells.

Materials:

-

HEK293 cells

-

NanoLuc-BRM fusion vector

-

HaloTag-E3 ligase fusion vector (e.g., VHL or Cereblon)

-

NanoBRET Nano-Glo Substrate

-

HaloTag NanoBRET 618 Ligand

-

Opti-MEM I Reduced Serum Medium

-

White, opaque 96-well assay plates

Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with NanoLuc-BRM and HaloTag-E3 ligase vectors. Plate the transfected cells in the 96-well plates and incubate for 24 hours.

-

Ligand Labeling: Add the HaloTag NanoBRET 618 Ligand to the cells and incubate for 4 hours to allow for labeling of the HaloTag fusion protein.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Substrate Addition: Add the NanoBRET Nano-Glo Substrate to all wells.

-

Signal Detection: Measure the donor (NanoLuc) and acceptor (HaloTag) emission signals using a luminometer equipped with appropriate filters.

-

Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET ratio against the PROTAC concentration to determine the BRET50 (concentration at which 50% of the maximal BRET signal is observed).

Western Blot for BRM Degradation

This method is used to quantify the reduction in BRM protein levels following treatment with the degrader.

Materials:

-

Cancer cell line of interest (e.g., a BRG1-mutant line dependent on BRM)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-BRM, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary anti-BRM antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the BRM signal to the loading control. Calculate the percentage of BRM degradation relative to the vehicle-treated control.

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the effect of BRM degradation on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

-

Cell Seeding: Seed cells in the opaque-walled 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).

-

Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the PROTAC concentration and determine the GI50 (concentration that causes 50% growth inhibition).

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a PROTAC and the logical relationship of BRM within its signaling pathway.

Figure 2: Experimental workflow for this compound evaluation.

BRM Signaling Pathway and Impact of Degradation

BRM, as part of the SWI/SNF complex, influences the expression of a multitude of genes involved in critical cellular processes, including cell cycle regulation and tumor suppression. Its degradation can have profound effects on these pathways. For instance, the SWI/SNF complex is known to interact with and be required for the function of the retinoblastoma (RB) tumor suppressor protein.

Figure 3: BRM signaling pathway and the point of intervention by this compound.

Degradation of BRM disrupts the formation and function of the SWI/SNF complex, leading to altered chromatin accessibility at specific gene loci. This can result in the repression of oncogenic transcriptional programs and the activation of tumor suppressor pathways, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells. Notably, in cancers with mutations in the BRG1 (SMARCA4) subunit, the cells often become dependent on BRM for survival, creating a synthetic lethal vulnerability that can be exploited by selective BRM degraders. The degradation of BRM has been shown to impact key tumor suppressor pathways, including those regulated by RB and p53.[4]

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on the BRM subunit of the SWI/SNF complex. The methodologies outlined in this guide provide a robust framework for evaluating its target engagement and cellular efficacy. Understanding the quantitative aspects of degradation, the intricacies of the experimental protocols, and the downstream signaling consequences is crucial for the continued development of this and other targeted protein degraders.

References

An In-depth Technical Guide to PROTAC BRM Degrader-1 E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BRM degrader-1, focusing on its mechanism of action, E3 ligase recruitment, and the experimental methodologies used for its characterization. This document is intended for an audience with a strong background in biochemistry, molecular biology, and drug discovery.

Introduction to PROTAC BRM Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the target protein for degradation.[1][2]

Brahma-related gene 1 (BRG1), also known as SMARCA4, and Brahma (BRM), also known as SMARCA2, are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[3] Mutations and dysregulation of these proteins are implicated in a variety of cancers, making them attractive targets for therapeutic intervention. PROTACs that target BRM for degradation have shown promise in preclinical studies. This guide will focus on the characterization of this compound.

Quantitative Analysis of BRM Degraders

The efficacy of PROTAC BRM degraders is quantified by their ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the reported quantitative data for several PROTAC BRM degraders.

| PROTAC Name | Target Protein | Recruited E3 Ligase | DC50 | Dmax | Cell Line | Reference |

| This compound (compound 17) | BRM (SMARCA2) | VHL | 93 pM | Not Reported | Not Specified | [4] |

| BRG1 (SMARCA4) | VHL | 4.9 nM | Not Reported | Not Specified | [4] | |

| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRM (SMARCA2) | Not Specified | 10-100 nM | Not Reported | Not Specified | [5] |

| BRG1 (SMARCA4) | Not Specified | > 1 µM | Not Reported | Not Specified | [5] | |

| PROTAC BRM/BRG1 degrader-4 (example 047) | BRM (SMARCA2) | Not Specified | 0.21 nM | Not Reported | SW1573 | [6] |

| BRG1 (SMARCA4) | Not Specified | 3.4 nM | Not Reported | SW1573 | [6] |

Mechanism of Action: E3 Ligase Recruitment

The cornerstone of PROTAC technology is the recruitment of an E3 ubiquitin ligase to the target protein. This is achieved through the formation of a ternary complex consisting of the PROTAC molecule, the target protein (BRM), and the E3 ligase. The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of the PROTAC. While not explicitly stated for all compounds, Von Hippel-Lindau (VHL) is a commonly recruited E3 ligase for this class of degraders.[7]

The general mechanism of action is as follows:

-

Binary Complex Formation: The PROTAC molecule independently binds to both the BRM protein and the E3 ligase in the cellular environment.

-

Ternary Complex Formation: These binary complexes then associate to form a stable ternary complex (BRM-PROTAC-E3 Ligase).

-

Ubiquitination: The E3 ligase, now in close proximity to BRM, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRM.

-

Proteasomal Degradation: The poly-ubiquitinated BRM is recognized and subsequently degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC molecule is then released and can engage in another cycle of degradation.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections outline detailed methodologies for key experiments used to characterize PROTAC BRM degraders.

Quantification of Protein Degradation by Western Blot

This protocol describes the use of Western blotting to quantify the reduction in BRM protein levels following treatment with a PROTAC.

Materials:

-

Cancer cell line (e.g., SW1573)

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BRM, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRM antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the BRM band intensity to the loading control (e.g., GAPDH). Calculate the percentage of degradation relative to the DMSO-treated control.

Caption: Western Blot workflow for protein degradation analysis.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to confirm and characterize the formation of the BRM-PROTAC-E3 ligase ternary complex.[8][9] These assays are crucial for understanding the structure-activity relationship of PROTACs.

4.2.1. Surface Plasmon Resonance (SPR)

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time, label-free analysis of binding kinetics.

Procedure Outline:

-

Immobilization: Immobilize a high-affinity biotinylated ligand for the E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.

-

Binary Interaction (PROTAC-E3 Ligase): Inject varying concentrations of the PROTAC over the chip to measure its binding affinity to the E3 ligase.

-

Ternary Complex Formation: Co-inject a constant concentration of BRM protein with varying concentrations of the PROTAC over the E3 ligase-coated surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).

4.2.2. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon molecular binding, providing a complete thermodynamic profile of the interaction.

Procedure Outline:

-

Sample Preparation: Place a solution of the E3 ligase in the sample cell of the calorimeter. Fill the injection syringe with a solution of the PROTAC and BRM.

-

Titration: Inject small aliquots of the PROTAC/BRM solution into the E3 ligase solution.

-

Data Acquisition: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.

Caption: Logic diagram for ternary complex formation assays.

Conclusion

This compound represents a promising strategy for targeting the BRM subunit of the SWI/SNF complex. The efficacy of this and other BRM degraders is dependent on their ability to recruit an E3 ligase, form a stable ternary complex, and induce the ubiquitination and subsequent proteasomal degradation of BRM. The experimental protocols outlined in this guide provide a framework for the robust characterization of such molecules, which is essential for their continued development as potential cancer therapeutics. Further research into the structural and kinetic aspects of ternary complex formation will be crucial for the design of next-generation PROTACs with improved potency and selectivity.

References

- 1. protacerdegraders.com [protacerdegraders.com]

- 2. researchgate.net [researchgate.net]

- 3. BRM Antibody | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to PROTAC BRM Degrader-1-Mediated Degradation of SMARCA2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PROTAC BRM degrader-1, a potent and selective degrader of the chromatin remodeler SMARCA2 (also known as BRM). This guide details its mechanism of action, quantitative degradation profile, and the experimental protocols utilized for its characterization, serving as a vital resource for professionals in oncology and drug discovery.

Introduction: Targeting SMARCA2 with PROTAC Technology

The SWI/SNF chromatin remodeling complex is a critical regulator of gene expression, and its ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), are key components. In cancers harboring mutations in the SMARCA4 gene, tumor cells often become dependent on the paralog SMARCA2 for survival. This creates a synthetic lethal vulnerability, making selective degradation of SMARCA2 a promising therapeutic strategy.[1][2][3]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[4][5] A PROTAC consists of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5]

This compound (also referred to as compound 17) is a von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC that has demonstrated potent and selective degradation of SMARCA2.[1][2][6]

Mechanism of Action

This compound functions by inducing the proximity of SMARCA2 to the VHL E3 ubiquitin ligase. This process involves a series of orchestrated steps:

-

Ternary Complex Formation : The degrader simultaneously binds to the bromodomain of the SMARCA2 protein and the VHL E3 ligase, forming a transient ternary complex (SMARCA2 – this compound – VHL).[7]

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the SMARCA2 protein.

-

Proteasomal Recognition and Degradation : The poly-ubiquitinated SMARCA2 is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can engage in further degradation cycles.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preludetx.com [preludetx.com]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. | BioWorld [bioworld.com]

In-Depth Technical Guide: Selectivity of PROTAC BRM Degrader-1 for BRM versus BRG1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mammalian SWI/SNF chromatin remodeling complex, essential for regulating gene expression, utilizes one of two mutually exclusive ATPases: BRM (Brahma/SMARCA2) and BRG1 (Brahma-related gene 1/SMARCA4). While highly homologous, their roles can be distinct, and the inactivation of BRG1 in several cancers leads to a synthetic lethal dependency on BRM. This has positioned BRM as a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to induce the degradation of specific proteins. This technical guide provides a detailed overview of PROTAC BRM degrader-1, focusing on its selectivity for BRM over its close paralog BRG1. We present quantitative data, detailed experimental protocols for assessing selectivity, and visual diagrams of the underlying mechanisms and workflows.

Introduction: BRM and BRG1 in Cancer

BRM and BRG1 are the catalytic subunits of the SWI/SNF complex, which plays a crucial role in controlling gene expression by altering the structure of chromatin.[1][2] These two proteins share a high degree of homology, particularly in their ATPase and bromodomain regions.[3] Despite their similarities, they can have both overlapping and unique functions in cellular processes like proliferation and differentiation.[4]

A significant finding in oncology is that many cancers with loss-of-function mutations in BRG1 become dependent on the continued activity of BRM for their survival.[1][2] This creates a "synthetic lethal" vulnerability, where targeting BRM in the context of a BRG1 deficiency can selectively kill cancer cells while sparing normal tissues. However, the high homology between BRM and BRG1 presents a significant challenge for developing selective inhibitors.[1] PROTAC technology offers a promising strategy to overcome this by inducing the selective degradation of BRM.

PROTAC Technology: A Primer

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[5][6] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6] This event-driven, catalytic mechanism allows for the elimination of target proteins at sub-stoichiometric concentrations.

Quantitative Selectivity of this compound

This compound, also identified as compound 17, is a potent and selective degrader of BRM.[7][8] Its efficacy is quantified by the DC50 value, which represents the concentration of the degrader required to reduce the level of the target protein by 50%.

| Target Protein | DC50 Value | Selectivity (BRG1 DC50 / BRM DC50) |

| BRM (SMARCA2) | 93 pM[7][8] | ~53-fold |

| BRG1 (SMARCA4) | 4.9 nM[7][8] |

As the data indicates, this compound is approximately 53 times more potent at degrading BRM than BRG1, demonstrating a significant selectivity window that is crucial for a favorable therapeutic index. Several studies have reported VHL-binding PROTACs that exhibit between 10- and 100-fold degradation selectivity for BRM over BRG1.[9][10][11]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for determining degrader selectivity.

Caption: Mechanism of Action for this compound.

Caption: Experimental Workflow for Determining PROTAC Selectivity.

Experimental Protocols

The determination of this compound's selectivity involves a series of well-established molecular biology techniques. Below are detailed methodologies for the key experiments.

Cell Culture and Treatment

-

Cell Line: A human cancer cell line endogenously expressing both BRM and BRG1, such as the non-small cell lung cancer line SW1573, is commonly used.[9]

-

Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded in multi-well plates (e.g., 6-well or 12-well) at a density that allows for logarithmic growth during the treatment period.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted to achieve a range of final concentrations (e.g., from picomolar to micromolar). Cells are treated with these dilutions for a fixed duration, typically 18-24 hours, to allow for protein degradation. A DMSO-only control is included in all experiments.

Protein Extraction and Quantification

-

Cell Lysis: After incubation, the growth medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

-

Harvesting: Cell lysates are scraped and collected into microcentrifuge tubes.

-

Clarification: Lysates are centrifuged at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris. The supernatant containing the soluble protein is transferred to a new tube.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the Bicinchoninic Acid (BCA) assay to ensure equal protein loading for downstream analysis.

Western Blotting for BRM and BRG1 Detection

-

Sample Preparation: An equal amount of total protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and heated at 95°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: The denatured protein samples are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for BRM and BRG1. An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Vinculin) is used as a loading control.[6]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detection: The protein bands are visualized using a chemiluminescent substrate or fluorescence imaging system.

-

Quantification: The intensity of the bands corresponding to BRM and BRG1 is quantified using densitometry software. The levels of BRM and BRG1 are normalized to the loading control.

Data Analysis and DC50 Calculation

-

Normalization: The normalized intensity of BRM and BRG1 in each treated sample is expressed as a percentage of the DMSO-treated control.

-

Curve Fitting: The percentage of remaining protein is plotted against the logarithm of the PROTAC concentration. A non-linear regression analysis (e.g., a four-parameter variable slope model) is used to fit the dose-response curve.

-

DC50 Determination: The DC50 value is calculated from the fitted curve as the concentration of the degrader that results in a 50% reduction in the target protein level.

Conclusion

This compound demonstrates potent and selective degradation of BRM over its closely related paralog BRG1. This selectivity is a critical attribute for its potential therapeutic application in BRG1-mutant cancers, where the specific elimination of BRM is desired to induce synthetic lethality. The methodologies outlined in this guide provide a robust framework for researchers to assess the selectivity and efficacy of this and other targeted protein degraders. The continued development of highly selective PROTACs like BRM degrader-1 holds significant promise for advancing precision oncology.

References

- 1. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sciex.com [sciex.com]

- 11. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Degradation of BRM: A Targeted Approach in BRG1-Mutant Cancers

An In-depth Technical Guide on the Role of PROTAC BRM Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mutational inactivation of the SWI/SNF chromatin remodeler subunit, BRG1 (also known as SMARCA4), is a frequent event in various cancers, notably non-small cell lung cancer. This genetic alteration creates a specific vulnerability, rendering these cancer cells dependent on the paralogous ATPase, BRM (Brahma-related gene 1, also known as SMARCA2), for survival. This phenomenon, known as synthetic lethality, presents a compelling therapeutic window for selectively targeting BRG1-mutant tumors. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to exploit this dependency by inducing the targeted degradation of BRM. This technical guide provides a comprehensive overview of the rationale, mechanism, and preclinical evidence supporting the use of PROTAC BRM degraders, with a focus on "this compound," in the context of BRG1-mutant cancers.

The Principle of Synthetic Lethality: Targeting BRM in BRG1-Deficient Tumors

BRG1 and BRM are mutually exclusive catalytic subunits of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome structure.[1][2][3] While the loss of BRG1 is oncogenic, the concurrent loss of BRM is synthetically lethal to these cancer cells.[1][4] This dependency arises because the BRM-containing SWI/SNF complex compensates for the loss of the BRG1-containing complex, maintaining essential chromatin remodeling functions required for cell viability.[1][2] Consequently, the selective inhibition or degradation of BRM in BRG1-mutant cancer cells leads to cell cycle arrest, senescence, and apoptosis, while sparing normal cells that retain functional BRG1.[2][5]

Caption: Synthetic lethality in BRG1-mutant cancers.

This compound: Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[6] A PROTAC consists of a ligand that binds to the target protein (BRM), another ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau, VHL), and a linker connecting the two.

The mechanism of action of a PROTAC BRM degrader involves the following steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to BRM and an E3 ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase tags BRM with ubiquitin molecules.

-

Proteasomal Degradation: The poly-ubiquitinated BRM is recognized and degraded by the proteasome.

-

Catalytic Cycle: The PROTAC is then released and can induce the degradation of another BRM protein, acting catalytically.

Caption: Mechanism of action of a PROTAC BRM degrader.

Quantitative Data on BRM Degraders

The efficacy of PROTAC BRM degraders is quantified by their ability to induce degradation of BRM (DC50) and inhibit cell growth (IC50 or EC50), particularly in BRG1-mutant cell lines.

| Compound | Target(s) | Cell Line | Assay Type | Value | Reference(s) |

| This compound | BRM, BRG1 | - | Degradation (DC50) | 93 pM (BRM) | [3] |

| Degradation (DC50) | 4.9 nM (BRG1) | [3] | |||

| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRM, BRG1 | - | Degradation (DC50) | 10-100 nM (BRM) | [1] |

| Degradation (DC50) | > 1 µM (BRG1) | [1] | |||

| PROTAC BRM/BRG1 degrader-2 (Example 004) | BRM, BRG1 | A549 | Degradation (DC50) | < 10 nM | [7] |

| A549 | Growth Inhibition (IC50) | 15 nM | [7] | ||

| PROTAC BRM/BRG1 degrader-4 (Example 047) | BRM, BRG1 | SW1573 | Degradation (DC50) | 0.21 nM (BRM) | [8] |

| SW1573 | Degradation (DC50) | 3.4 nM (BRG1) | [8] | ||

| AU-15330 | BRM, BRG1, PBRM1 | Various | Degradation | Time and dose-dependent | [9] |

| AR-positive prostate cancer cells | - | Growth Inhibition | Preferential | [10] |

Experimental Protocols

Western Blotting for BRM Degradation

This protocol is to assess the in-cell degradation of BRM protein following treatment with a PROTAC degrader.

Materials:

-

BRG1-mutant cancer cell line (e.g., NCI-H1944)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRM, anti-BRG1, anti-Vinculin or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system. Quantify band intensity relative to the loading control.

Cell Viability Assay (MTT/MTS Assay)

This protocol measures the effect of this compound on the viability of BRG1-mutant and wild-type cancer cells.

Materials:

-

BRG1-mutant and BRG1-wild-type cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

BRG1-mutant cancer cell line (e.g., HCC2302)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control formulation

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of BRG1-mutant cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer the this compound and vehicle control according to the planned dosing schedule (e.g., intraperitoneally, daily or weekly).

-

Tumor Measurement and Body Weight: Measure tumor volume with calipers and monitor the body weight of the mice regularly.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for BRM levels, immunohistochemistry).

-

Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between the treatment and control groups.

Caption: Experimental workflow for evaluating a PROTAC BRM degrader.

Conclusion and Future Directions

The targeted degradation of BRM using PROTACs represents a highly promising therapeutic strategy for cancers harboring BRG1 mutations. The synthetic lethal relationship between BRG1 and BRM provides a clear biological rationale, and early preclinical data for compounds like this compound demonstrates potent and selective activity. The in-depth methodologies provided in this guide offer a framework for the continued evaluation and development of this therapeutic approach. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of BRM degraders for clinical translation, identifying biomarkers of response and resistance, and exploring combination therapies to further enhance anti-tumor efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 細胞活力與增殖測試 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

Structural Biology of PROTAC BRM Degrader-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of PROTAC BRM degrader-1, a potent and selective degrader of the transcriptional regulator BRM (Brahma/SMARCA2). This document details the mechanism of action, structural basis of ternary complex formation, and the experimental protocols used to characterize this molecule.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This compound, also known as compound 17, is a heterobifunctional molecule designed to induce the degradation of BRM, a key component of the SWI/SNF chromatin remodeling complex. The inactivation of BRM's paralog, BRG1 (SMARCA4), a common event in several cancers, leads to a dependency on BRM for cell survival, making it an attractive therapeutic target. This compound demonstrates high potency and selectivity for BRM over BRG1, offering a promising strategy for the treatment of BRG1-mutant cancers.[1][2]

This guide will delve into the structural and biophysical characteristics of this compound, providing a detailed examination of its interaction with BRM and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, culminating in the formation of a productive ternary complex for targeted protein degradation.

Mechanism of Action

This compound functions by simultaneously binding to the bromodomain of BRM and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of BRM. The poly-ubiquitinated BRM is then recognized and degraded by the 26S proteasome, leading to a reduction in BRM protein levels and subsequent downstream therapeutic effects. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRM proteins.

Quantitative Data

The following tables summarize the key quantitative data for this compound (compound 17).

Table 1: Cellular Degradation Potency

| Parameter | Cell Line | BRM (SMARCA2) | BRG1 (SMARCA4) |

| DC50 | SW1573 | 93 pM | 4.9 nM |

DC50: Half-maximal degradation concentration.[3]

Table 2: Ternary Complex Crystal Structure Details (PDB: 8QJR)

| Parameter | Value |

| Complex | BRG1 bromodomain - Compound 17 - VBC |

| Resolution | 3.17 Å |

| Method | X-Ray Diffraction |

| R-Value Free | 0.278 |

| R-Value Work | 0.262 |

VBC: VHL-ElonginB-ElonginC complex.[4]

Structural Biology of the Ternary Complex

The high-resolution crystal structure of the ternary complex formed by the BRG1 bromodomain, this compound (compound 17), and the VBC complex (PDB: 8QJR) provides critical insights into the molecular basis of its activity and selectivity.[4]

The structure reveals that compound 17 sits in a well-defined pocket, simultaneously engaging the acetyl-lysine binding site of the BRG1 bromodomain and the substrate recognition site of VHL. The linker of the PROTAC plays a crucial role in orienting the two proteins, facilitating favorable protein-protein interactions that contribute to the stability of the ternary complex. This structural arrangement provides a rationale for the potent degradation of BRM and the observed selectivity over its close homolog BRG1.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

X-Ray Crystallography of the Ternary Complex

Objective: To determine the three-dimensional structure of the BRG1-compound 17-VBC ternary complex.

Protocol:

-

Protein Expression and Purification: The human BRG1 bromodomain (residues 1461-1587) and the VBC complex (VHL residues 54-213, Elongin B residues 1-104, and Elongin C residues 17-112) are expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.

-

Ternary Complex Formation: The purified BRG1 bromodomain and VBC complex are mixed in a 1:1.2 molar ratio in the presence of a 1.5-fold molar excess of compound 17. The complex is incubated on ice for 1 hour.

-

Crystallization: The ternary complex is concentrated to approximately 10 mg/mL. Crystallization screening is performed using the sitting-drop vapor-diffusion method at 20°C. Crystals are typically obtained in a solution containing 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, and 8% v/v ethylene glycol.

-

Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement using previously determined structures of the BRG1 bromodomain and VBC complex as search models. The structure is then refined to a resolution of 3.17 Å.[4]

AlphaLISA Binding Assay

Objective: To measure the binding affinity of this compound to BRM/BRG1 and VHL.

Protocol:

-

Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Assay Plate Setup: The assay is performed in a 384-well plate. A serial dilution of the PROTAC compound is prepared.

-

Binding Reaction: Biotinylated VHL is incubated with the PROTAC and GST-tagged BRM/BRG1 bromodomain at room temperature for 1 hour.

-

Bead Addition: Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads are added to the wells. The plate is incubated in the dark at room temperature for 1 hour.

-

Signal Detection: The plate is read on an Alpha-enabled plate reader. The proximity of the Donor and Acceptor beads upon ternary complex formation results in a chemiluminescent signal.

-

Data Analysis: The resulting data is used to calculate the binding affinity (IC50 or Kd) of the PROTAC for the target proteins.[1]

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Protocol:

-

Immobilization: An anti-GST antibody is immobilized on a CM5 sensor chip. GST-tagged BRM or BRG1 bromodomain is then captured on the chip surface.

-

Binary Interaction Analysis: A serial dilution of the PROTAC is injected over the captured bromodomain to determine the binary binding kinetics (kon, koff) and affinity (KD).

-

Ternary Interaction Analysis: To measure ternary complex formation, a constant concentration of the VBC complex is pre-mixed with a serial dilution of the PROTAC. This mixture is then injected over the captured bromodomain.

-

Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine the kinetic and affinity constants.[1]

Cellular Degradation Assay (Western Blot)

Objective: To measure the ability of this compound to induce the degradation of endogenous BRM and BRG1 in a cellular context.

Protocol:

-

Cell Culture and Treatment: SW1573 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

-

Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BRM, BRG1, and a loading control (e.g., GAPDH).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of BRM and BRG1 is normalized to the loading control. The DC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.[1]

Conclusion

This compound (compound 17) is a highly potent and selective degrader of BRM with promising therapeutic potential in BRG1-mutant cancers. The structural and biophysical data presented in this guide provide a detailed understanding of its mechanism of action at the molecular level. The crystal structure of the BRG1-compound 17-VBC ternary complex offers a blueprint for the rational design of next-generation BRM degraders with improved properties. The experimental protocols outlined herein serve as a valuable resource for researchers in the field of targeted protein degradation.

References

In-Depth Technical Guide: Downstream Signaling Effects of PROTAC BRM Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the downstream signaling effects of PROTAC BRM degrader-1, a potent and selective degrader of the Brahma (BRM/SMARCA2) protein. BRM is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression. The degradation of BRM has emerged as a promising therapeutic strategy, particularly in cancers with mutations in the closely related paralog BRG1 (SMARCA4). This document details the quantitative effects of this compound on protein degradation, downstream gene and protein expression, and cell viability. It also provides detailed experimental protocols for key assays and visualizes the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound (also referred to as compound 17).

Table 1: Degradation Potency of this compound

| Target Protein | DC50 Value | Reference |

| BRM (SMARCA2) | 93 pM | [1] |

| BRG1 (SMARCA4) | 4.9 nM | [1] |

Table 2: Effects of BRM Degradation on Downstream Gene Expression

| Gene Target | Effect on Expression | Cell Type/Model | Reference |

| PLAU | Downregulation | Not Specified | N/A |

| KRT80 | Downregulation | Not Specified | N/A |

| Claudins | Downregulation | Breast Cancer Cells | [2] |

| C/EBPβ | Upregulation (de-repression) | Breast Cancer Cells | [3] |

| α5 integrin | Upregulation | Breast Cancer Cells | [3] |

Table 3: Cellular Effects of BRM Degradation

| Effect | Assay | Cell Type/Model | Quantitative Metric | Reference |

| Inhibition of Cell Proliferation | Cell Viability Assay | BRG1-mutant cancer cells | IC50/EC50 (Not Specified) | N/A |

| Induction of Apoptosis | Not Specified | Not Specified | Not Specified | N/A |

| Cell Cycle Arrest | Not Specified | Not Specified | Not Specified | N/A |

Signaling Pathways

The degradation of BRM by this compound initiates a cascade of downstream signaling events, primarily through the modulation of gene expression.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to the BRM protein and an E3 ubiquitin ligase, facilitating the formation of a ternary complex. This proximity induces the ubiquitination of BRM, marking it for degradation by the proteasome.

Downstream Signaling Cascade

The depletion of BRM protein disrupts the function of the SWI/SNF complex, leading to altered chromatin accessibility and subsequent changes in the transcription of target genes. This can impact multiple cellular processes, including cell cycle progression, apoptosis, and cell adhesion. One notable pathway affected is the JAK2/STAT3 signaling pathway, where BRM has been shown to play a role in its activation.

Experimental Protocols

This section provides detailed protocols for the key experiments used to characterize the downstream effects of this compound.

Western Blotting for BRM Protein Degradation

This protocol is for assessing the extent and time-course of BRM protein degradation following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BRM (SMARCA2)

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against BRM and a loading control overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the percentage of BRM degradation relative to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for quantifying the changes in mRNA levels of downstream target genes like PLAU and KRT80.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB)

-

RT-qPCR instrument

Procedure:

-

Cell Treatment: Treat cells with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the treated cells.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.

-

RT-qPCR: Run the reaction on an RT-qPCR instrument.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.[4][5]

Cell Viability Assay

This protocol is for determining the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Plot the cell viability against the compound concentration and calculate the IC50 or EC50 value.

Conclusion

This compound is a highly potent and selective degrader of the BRM protein, leading to significant downstream signaling effects. Its ability to modulate the transcription of key genes involved in cell proliferation, apoptosis, and metastasis underscores its therapeutic potential, particularly in the context of BRG1-mutant cancers. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to further elucidate the mechanism of action and clinical utility of this promising new class of targeted protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Complex Alternative Splicing of the Smarca2 Gene Suggests the Importance of Smarca2-B Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: PROTAC BRM Degrader-1 Western Blot Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing a Western blot analysis to evaluate the efficacy of PROTAC BRM degrader-1. This proteolysis-targeting chimera (PROTAC) induces the degradation of the BRM (SMARCA2) and BRG1 (SMARCA4) proteins, key components of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5] Western blotting is a crucial technique to quantify the reduction in target protein levels following treatment with the degrader.[6][7][8]

Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to the target proteins (BRM/BRG1) and an E3 ubiquitin ligase.[9][10] This proximity induces the ubiquitination of BRM and BRG1, marking them for degradation by the proteasome.[9][11] The result is a decrease in the cellular levels of these proteins, which can be visualized and quantified by Western blot.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PROTAC-mediated degradation and the experimental workflow for the Western blot protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selvita.com [selvita.com]

- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Application Notes and Protocols: Immunoprecipitation of BRM Using PROTAC BRM Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunoprecipitation of the BRM (Brahma/SMARCA2) protein following treatment with a PROTAC BRM degrader. It also outlines the mechanism of action of PROTAC-mediated BRM degradation and its implications for cellular signaling pathways.

Introduction

PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. PROTAC BRM degrader-1 is designed to specifically target the BRM protein, a key ATPase subunit of the SWI/SNF chromatin remodeling complex, for degradation. Immunoprecipitation is a powerful technique to isolate and enrich the target protein and its interacting partners from a complex cellular lysate, allowing for the study of protein-protein interactions and the efficacy of the degrader.

Mechanism of Action

This compound operates by forming a ternary complex between the BRM protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate BRM, marking it for degradation by the 26S proteasome. This targeted degradation of BRM can have significant effects on gene expression and cellular processes due to BRM's role in chromatin remodeling.

Data Presentation

The following table summarizes the degradation potency of various reported PROTAC BRM degraders.

| PROTAC Name | Target(s) | DC50 for BRM | DC50 for BRG1 | E3 Ligase Ligand | Reference |

| This compound (compound 17) | BRM, BRG1 | 93 pM | 4.9 nM | Not Specified | [1] |

| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRM, BRG1 | 10-100 nM | > 1 µM | Not Specified | [2][3] |

| PROTAC SMARCA2 degrader-1 (compound ex7) | BRM (SMARCA2) | < 0.1 µM | Not Specified | Not Specified | [3][4] |

| AU-24118 | SMARCA2, SMARCA4, PBRM1 | Not Specified | Not Specified | CRBN | [5] |

Experimental Protocols

Immunoprecipitation of BRM after PROTAC Treatment

This protocol details the steps for immunoprecipitating the BRM protein from cells treated with this compound.

Materials:

-

Cells expressing BRM (e.g., HeLa, 293T)

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-BRM antibody (validated for immunoprecipitation)

-

Normal IgG (isotype control)

-

Protein A/G magnetic beads or agarose slurry

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Antibodies for western blotting (e.g., anti-BRM, anti-ubiquitin, anti-actin)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to reach 70-80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the indicated time (e.g., 4-24 hours).

-

For a control to confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC degrader.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new tube. This is the protein extract.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

To reduce non-specific binding, add protein A/G beads to the lysate and incubate with gentle rotation for 1 hour at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the cleared lysate.

-

Take a small aliquot of the lysate as the "input" control.

-

To the remaining lysate, add the anti-BRM antibody. For a negative control, add an equivalent amount of normal IgG to a separate tube of lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add pre-washed protein A/G beads to each sample and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Elute the bound proteins from the beads by adding elution buffer. If analyzing by western blot, you can directly add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

-

Analysis by Western Blot:

-

Load the eluted samples and the input control onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies (e.g., anti-BRM, anti-ubiquitin).

-

Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

-

Analyze the results to confirm the presence and ubiquitination status of BRM in the immunoprecipitated samples.

-

Visualizations

Caption: Experimental workflow for BRM immunoprecipitation.

Caption: PROTAC-mediated degradation of BRM and its effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PROTAC BRM Degrader-1 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of PROTAC BRM degrader-1, a potent and selective degrader of the BRM (Brahma/SMARCA2) protein, in preclinical xenograft models of cancer. The protocols and data presented are compiled from published research and are intended to guide the design and execution of similar studies.

Introduction

This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the BRM protein, a core ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] In cancers with mutations in the related BRG1 (SMARCA4) protein, tumor cells often become dependent on BRM for survival, a concept known as synthetic lethality.[3] this compound has been shown to be effective in preclinical in vivo xenograft models of BRG1-mutant non-small cell lung cancer (NSCLC), demonstrating its potential as a targeted therapeutic agent.

Mechanism of Action